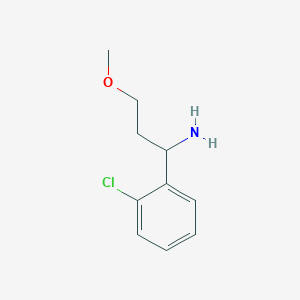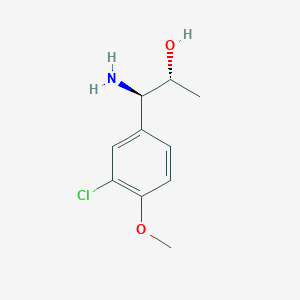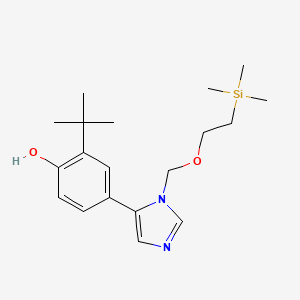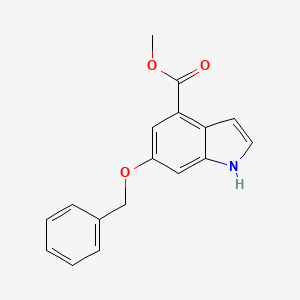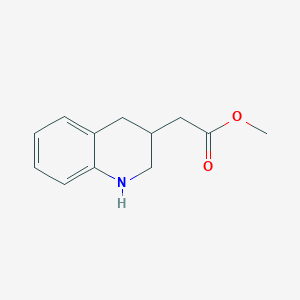![molecular formula C11H13N3O4 B15235767 6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15235767.png)
6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of 6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid typically involves the annulation of a 1,2,3-triazole ring to a pyridine ring. This can be achieved through various synthetic routes, including metal-catalyzed reactions and non-catalytic transformations . Industrial production methods often involve bulk manufacturing and sourcing of the compound, ensuring high purity and consistency .
Análisis De Reacciones Químicas
6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor to diazo compounds, which are valuable intermediates in organic synthesis . The compound’s effects are mediated through its ability to form stable complexes with metal ions, facilitating various catalytic reactions .
Comparación Con Compuestos Similares
6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid can be compared with other triazolopyridine derivatives, such as:
- 6-(2-Hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile .
- 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-]pyridines .
These compounds share similar structural features but differ in their specific substituents and functional groups, which can significantly impact their chemical reactivity and biological activities.
Propiedades
Fórmula molecular |
C11H13N3O4 |
|---|---|
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
6-(2-hydroxy-2-methylpropoxy)triazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13N3O4/c1-11(2,17)6-18-7-3-4-8-9(10(15)16)12-13-14(8)5-7/h3-5,17H,6H2,1-2H3,(H,15,16) |
Clave InChI |
SCBVASDGASCJGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1=CN2C(=C(N=N2)C(=O)O)C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


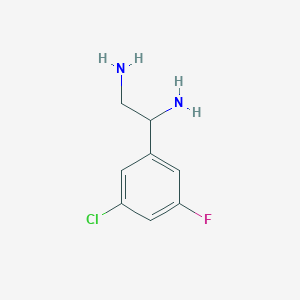
![2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15235699.png)
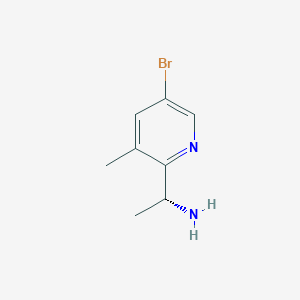
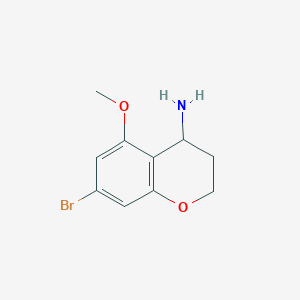
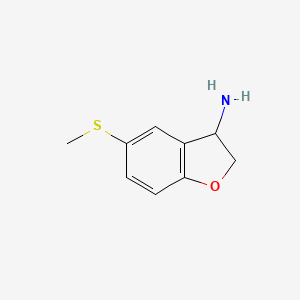
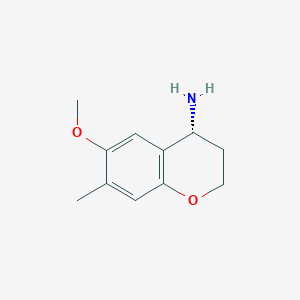
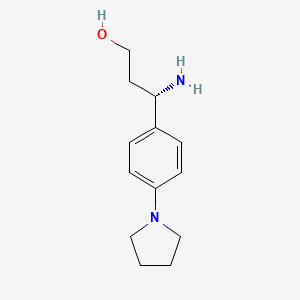
![7-(2,2-Difluoroethoxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B15235758.png)

